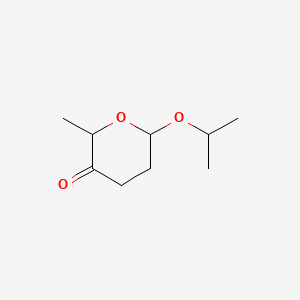
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-isopropoxy-2-butenal.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyldihydro-2H-pyran-3(4H)-one: Lacks the isopropoxy group, which may affect its reactivity and applications.
6-Isopropoxy-2-methyl-4H-pyran-4-one: The position of the double bond and the oxygen atom can influence its chemical properties.
Uniqueness
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
65712-92-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.224 |
Nombre IUPAC |
2-methyl-6-propan-2-yloxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
SMYKAGDBRFUPLJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCC(O1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)

